- Highly selective substitutions in 2,3-dichloropyrazine. A novel general approach to aloisinesTetrahedron, 2006, 62(42), 9919-9930,
Cas no 914360-82-0 (Ethyl 2-(3-chloropyrazin-2-YL)acetate)

Ethyl 2-(3-chloropyrazin-2-YL)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-Chloropyrazine-2-acetate
- ETHYL 2-(3-CHLOROPYRAZIN-2-YL)ACETATE
- NIARWAKHCDJUDZ-UHFFFAOYSA-N
- ethyl (3-chloro-2-pyrazinyl)acetate
- AB70725
- SY247691
- ETHYL (3-CHLOROPYRAZIN-2-YL)ACETATE
- (3-chloro-pyrazin-2-yl)-acetic acid ethyl ester
- Ethyl 3-chloro-2-pyrazineacetate (ACI)
- Pyrazineacetic acid, 3-chloro-, ethyl ester (9CI)
- MFCD16036656
- SCHEMBL4538724
- 914360-82-0
- Ethyl3-Chloropyrazine-2-acetate
- Z1269165810
- AC7235
- CS-0457892
- EN300-8160119
- Ethyl 2-(3-chloropyrazin-2-YL)acetate
-
- MDL: MFCD34603192
- Inchi: 1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3
- InChI Key: NIARWAKHCDJUDZ-UHFFFAOYSA-N
- SMILES: ClC1C(CC(=O)OCC)=NC=CN=1
Computed Properties
- Exact Mass: 200.0352552g/mol
- Monoisotopic Mass: 200.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1
- XLogP3: 0.9
Ethyl 2-(3-chloropyrazin-2-YL)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8160119-0.1g |
ethyl 2-(3-chloropyrazin-2-yl)acetate |
914360-82-0 | 95.0% | 0.1g |
$372.0 | 2025-03-21 | |
Enamine | EN300-8160119-2.5g |
ethyl 2-(3-chloropyrazin-2-yl)acetate |
914360-82-0 | 95.0% | 2.5g |
$2100.0 | 2025-03-21 | |
Enamine | EN300-8160119-0.5g |
ethyl 2-(3-chloropyrazin-2-yl)acetate |
914360-82-0 | 95.0% | 0.5g |
$835.0 | 2025-03-21 | |
Enamine | EN300-8160119-5.0g |
ethyl 2-(3-chloropyrazin-2-yl)acetate |
914360-82-0 | 95.0% | 5.0g |
$3105.0 | 2025-03-21 | |
Aaron | AR01KXJC-2.5g |
Ethyl3-Chloropyrazine-2-acetate |
914360-82-0 | 95% | 2.5g |
$2913.00 | 2025-02-12 | |
Aaron | AR01KXJC-100mg |
Ethyl3-Chloropyrazine-2-acetate |
914360-82-0 | 95% | 100mg |
$537.00 | 2025-02-12 | |
Aaron | AR01KXJC-50mg |
Ethyl3-Chloropyrazine-2-acetate |
914360-82-0 | 95% | 50mg |
$368.00 | 2025-02-12 | |
Aaron | AR01KXJC-1g |
Ethyl3-Chloropyrazine-2-acetate |
914360-82-0 | 95% | 1g |
$1497.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528559-1g |
Ethyl 2-(3-chloropyrazin-2-yl)acetate |
914360-82-0 | 98% | 1g |
¥2188.00 | 2024-04-25 | |
A2B Chem LLC | BA55100-250mg |
Ethyl3-Chloropyrazine-2-acetate |
914360-82-0 | 95% | 250mg |
$191.00 | 2024-05-20 |
Ethyl 2-(3-chloropyrazin-2-YL)acetate Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Diethyl ether , Water
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Diethyl ether , Water ; rt
- Diversity-oriented synthesis of bicyclic fragments containing privileged azinesBioorganic & Medicinal Chemistry Letters, 2019, 29(2), 248-251,
Ethyl 2-(3-chloropyrazin-2-YL)acetate Raw materials
Ethyl 2-(3-chloropyrazin-2-YL)acetate Preparation Products
Ethyl 2-(3-chloropyrazin-2-YL)acetate Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on Ethyl 2-(3-chloropyrazin-2-YL)acetate
Ethyl 2-(3-chloropyrazin-2-YL)acetate (CAS No. 914360-82-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(3-chloropyrazin-2-YL)acetate, identified by its CAS number 914360-82-0, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, featuring a chloropyrazine core and an acetic ester moiety, has garnered attention in the pharmaceutical industry due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural framework of Ethyl 2-(3-chloropyrazin-2-YL)acetate consists of a pyrazine ring substituted with a chlorine atom at the 3-position and an acetyl group linked to the 2-position via an ethyl ester. This configuration makes it a valuable building block for the synthesis of heterocyclic derivatives, which are prevalent in many modern drugs. The presence of the chloropyrazine moiety allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores.
In recent years, Ethyl 2-(3-chloropyrazin-2-YL)acetate has been extensively studied for its role in the development of antiviral and anticancer agents. The pyrazine scaffold is a common motif in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The chlorine atom at the 3-position enhances the electrophilicity of the ring, facilitating reactions that lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
One of the most compelling applications of Ethyl 2-(3-chloropyrazin-2-YL)acetate is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating the chloropyrazine moiety into kinase inhibitors, researchers can design molecules that specifically target and inhibit aberrant signaling pathways. For instance, studies have shown that derivatives of Ethyl 2-(3-chloropyrazin-2-YL)acetate can be modified to produce potent inhibitors of tyrosine kinases, which are critical in cancer therapy.
The pharmaceutical industry has also explored the use of Ethyl 2-(3-chloropyrazin-2-YL)acetate in the development of antiviral drugs. The pyrazine ring's ability to mimic natural nucleobases makes it an attractive candidate for interfering with viral replication processes. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against RNA and DNA viruses by competing with natural substrates in viral polymerases. This approach has shown promise in preclinical studies, highlighting the potential of Ethyl 2-(3-chloropyrazin-2-YL)acetate as a lead compound for antiviral therapies.
The synthesis of Ethyl 2-(3-chloropyrazin-2-YL)acetate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the chlorination of pyrazine derivatives followed by esterification to introduce the acetyl group at the 2-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and selectivity. These methods ensure that the final product meets high purity standards required for pharmaceutical applications.
The versatility of Ethyl 2-(3-chloropyrazin-2-YL)acetate extends beyond its use as an intermediate in drug synthesis. It has also been utilized in material science research, where its heterocyclic structure contributes to the development of novel organic electronic materials. These materials exhibit unique properties such as high thermal stability and tunable electronic characteristics, making them suitable for applications in flexible electronics and optoelectronic devices.
In conclusion, Ethyl 2-(3-chloropyrazin-2-YL)acetate (CAS No. 914360-82-0) is a multifaceted compound with significant implications in pharmaceutical and material science research. Its structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and antiviral agents. As research continues to uncover new applications for this compound, its importance in advancing therapeutic strategies and technological innovations is likely to grow.
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